
5-Amino-2-chloronicotinic acid ethyl ester
Overview
Description
5-Amino-2-chloronicotinic acid ethyl ester is a chemical compound with the molecular formula C8H9ClN2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and an ethyl ester group attached to a nicotinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloronicotinic acid ethyl ester typically involves the esterification of 5-Amino-2-chloronicotinic acid. One common method includes the reaction of 5-Amino-2-chloronicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloronicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated amino nicotinic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-chloronicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloronicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloronicotinic acid: The parent compound without the ethyl ester group.
2-Chloronicotinic acid ethyl ester: Lacks the amino group.
5-Amino-2-bromonicotinic acid ethyl ester: Contains a bromine atom instead of chlorine.
Uniqueness
5-Amino-2-chloronicotinic acid ethyl ester is unique due to the presence of both an amino group and a chlorine atom on the nicotinic acid backbone, combined with an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-Amino-2-chloronicotinic acid ethyl ester (CAS No. 884495-40-3) is a compound with significant potential in various biological applications. Its unique structure, characterized by an amino group, a chlorine atom, and an ethyl ester group attached to a nicotinic acid backbone, facilitates its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is . The synthesis typically involves the esterification of 5-amino-2-chloronicotinic acid using ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method is favored for its efficiency in producing high yields of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence various biochemical pathways, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that warrants further investigation into its potential as an antibiotic agent.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. Preliminary investigations have indicated that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by the compound are still under investigation, but initial results are promising.
Case Study 2: COX Inhibition
Molecular docking studies on derivatives of nicotinic acids have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. These findings indicate that this compound could potentially serve as a lead compound for developing anti-inflammatory drugs by targeting COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Amino-2-chloronicotinic acid | Parent compound without ethyl ester | Limited activity |
2-Chloronicotinic acid ethyl ester | Lacks amino group | Moderate antimicrobial properties |
5-Amino-2-bromonicotinic acid ethyl ester | Contains bromine instead of chlorine | Potentially different biological effects |
The presence of both an amino group and a chlorine atom in this compound distinguishes it from its analogs, enhancing its biological activity profile.
Properties
IUPAC Name |
ethyl 5-amino-2-chloropyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMAGYEPBNXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660562 | |
Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-40-3 | |
Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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